molecular formula C13H9F3O B13710993 4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene

4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene

Cat. No.: B13710993
M. Wt: 238.20 g/mol
InChI Key: JWBKCMXRRUQYKJ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene is an organic compound that belongs to the class of difluoromethylated aromatic compounds. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluoro group (-F) attached to a benzene ring, along with a phenoxy group (-OPh). The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and altered electronic characteristics, making these compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene can be achieved through several methods. One common approach involves the difluoromethylation of aromatic compounds. This process can be carried out using various reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under mild conditions . Another method involves the use of transition-metal-catalyzed cross-coupling reactions, where difluoromethylated building blocks are coupled with aromatic substrates . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, nickel), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, tetrahydrofuran). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to its target . Additionally, the presence of fluorine atoms can alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene can be compared with other difluoromethylated aromatic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H9F3O

Molecular Weight

238.20 g/mol

IUPAC Name

4-(difluoromethyl)-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C13H9F3O/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,13H

InChI Key

JWBKCMXRRUQYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(F)F)F

Origin of Product

United States

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